3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899902-34-2 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3 |
InChI Key |
WLYTVCXWQJMXJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 3,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and a suitable catalyst.
Attachment of the 3-Nitrobenzyl Group: This can be done through a nucleophilic substitution reaction where the quinazoline core reacts with 3-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione may have several scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and dimethylphenyl groups may enhance its binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with three analogous quinazoline-dione derivatives.
Key Observations:
Substituent Diversity: The target compound prioritizes lipophilic (dimethylphenyl) and electron-deficient (nitro) groups, which may influence membrane permeability and reactivity in electrophilic environments. The patent compound (2021) employs fluorinated and cyclopropane groups, likely to optimize bioavailability and target binding in pharmaceutical applications .
Synthetic Approaches :
- Ultrasound irradiation and sulfaguanidine are utilized for 12a–j, enabling efficient coupling under mild conditions .
- The patent compound employs advanced cross-coupling methodologies (e.g., palladium catalysis), reflecting the complexity of its fluorinated architecture .
Functional Implications
- 12a–j Derivatives : Sulfonyl-triazine groups may facilitate interactions with enzymes or receptors via hydrogen bonding, making them candidates for antimicrobial or kinase-inhibitory roles .
- Patent Compound : Fluorination and rigid cyclopropane rings are hallmarks of CNS-active or anticancer agents, emphasizing metabolic stability and target specificity .
- Target Compound : The nitro group could render it reactive in redox environments, while the dimethylphenyl group may enhance tissue penetration. These traits suggest utility in prodrug design or as an intermediate for further functionalization.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a quinazoline core substituted with a 3-nitrobenzyl and a 3,5-dimethylphenyl group, which may influence its biological activity through electronic and steric effects.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against various bacterial strains. The results indicated that many compounds showed moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound A | Moderate (MIC: 32 µg/mL) | Weak (MIC: >128 µg/mL) |
| Compound B | Strong (MIC: 16 µg/mL) | Moderate (MIC: 64 µg/mL) |
| This compound | Moderate (MIC: 32 µg/mL) | Moderate (MIC: 64 µg/mL) |
The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against certain Gram-positive strains and 64 µg/mL against Gram-negative strains. This suggests potential as an antimicrobial agent in the face of rising antibiotic resistance .
Antiviral Activity
Quinazolines have also been explored for their antiviral properties. A study highlighted the synthesis of novel quinazoline derivatives that exhibited potent antiviral activity against vaccinia and adenovirus. The most effective compounds had EC50 values significantly lower than standard antiviral drugs.
Table 2: Antiviral Efficacy of Quinazoline Derivatives
| Compound | Virus Type | EC50 (µM) | Comparison Drug EC50 (µM) |
|---|---|---|---|
| Compound X | Vaccinia | 1.7 | Cidofovir: 25 |
| Compound Y | Adenovirus | 6.2 | Acyclovir: 10 |
| This compound | TBD | TBD |
While specific data on the antiviral activity of the compound is limited at this time, its structural similarities to other active quinazolines suggest potential efficacy in viral inhibition .
Anticancer Potential
The quinazoline scaffold has been recognized for its anticancer properties. Research indicates that certain derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer cell survival.
Case Study: Quinazoline Derivatives in Cancer Research
A recent investigation into quinazoline derivatives revealed that modifications at the nitrogen positions significantly enhanced their cytotoxicity against various cancer cell lines. The study suggested that the introduction of electron-withdrawing groups like nitro can enhance biological activity by improving binding affinity to target proteins.
Q & A
Basic Question: What are the standard synthetic routes for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how are yields optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea, followed by functionalization. For example, describes a modified Lange and Sheible method for quinazoline-2,4-dione derivatives, achieving a 92% yield by optimizing reaction temperature and stoichiometry. Key steps include:
- Nitration of intermediates using low-temperature conditions to minimize side reactions .
- Alkylation of the quinazoline core with 3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Yield optimization involves monitoring reaction progress via TLC/HPLC and employing recrystallization or column chromatography for purification.
Advanced Question: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural validation?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. To resolve these:
- Perform 2D NMR experiments (HSQC, HMBC) to confirm connectivity, as demonstrated in for similar quinazolinediones .
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Use X-ray crystallography for unambiguous confirmation, as applied in for a nitroquinazoline derivative .
Basic Question: What pharmacological screening strategies are recommended for evaluating this compound’s bioactivity?
Methodological Answer:
Initial screening should focus on target-specific assays. outlines a protocol for antibacterial evaluation:
- MIC assays against Gram-positive/negative strains using broth microdilution .
- Enzyme inhibition studies (e.g., thymidylate synthase or PARP) via fluorometric assays .
- Cytotoxicity profiling on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Question: What mechanistic approaches can elucidate the compound’s interaction with biological targets (e.g., PARP enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina) to predict binding modes, guided by ’s emphasis on computational validation .
- Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .
- Kinetic studies (e.g., stopped-flow spectroscopy) to measure enzyme inhibition constants (Kᵢ) under varying pH/temperature conditions .
Basic Question: How is the compound characterized spectroscopically, and what are critical pitfalls?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY spectra, noting deshielding effects from the 3-nitrobenzyl group .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions, ensuring isotopic pattern consistency .
Pitfalls : Solvent residues in NMR or incomplete dissolution in IR analysis.
Advanced Question: How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Methodological Answer:
Follow ’s framework for environmental-chemical properties:
- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and buffer solutions (pH 4–9) to measure degradation half-lives .
- Soil adsorption : Use batch equilibrium tests with varying soil organic matter content .
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Basic Question: What are the key considerations for designing stability studies under varying storage conditions?
Methodological Answer:
- Thermal stability : Use DSC/TGA to identify decomposition temperatures .
- Hygroscopicity : Store samples in desiccators with controlled humidity (e.g., silica gel vs. saturated salt solutions) .
- Light sensitivity : Conduct accelerated photostability tests per ICH Q1B guidelines .
Advanced Question: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations (Gaussian 16): Optimize transition states for proposed reactions (e.g., nitration or alkylation steps) .
- Retrosynthetic analysis : Use tools like ChemAxon or Synthia to identify feasible routes from commercial precursors .
- Validate predictions with small-scale exploratory reactions monitored by LC-MS .
Basic Question: What analytical techniques are critical for quantifying impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate nitrobenzyl isomers .
- LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts) via exact mass matching .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .
Advanced Question: How can researchers address discrepancies between in vitro and in vivo activity data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes .
- Prodrug design : Modify the nitro group to enhance bioavailability, as seen in ’s ester derivatives .
- Toxicogenomics : Use RNA-seq to identify off-target effects in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
